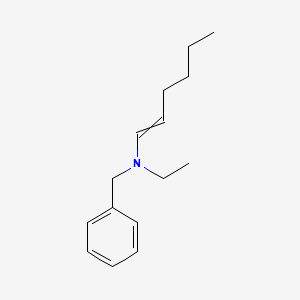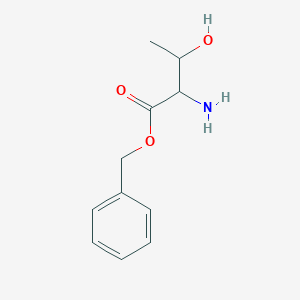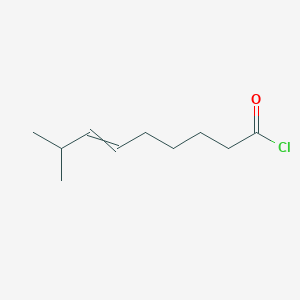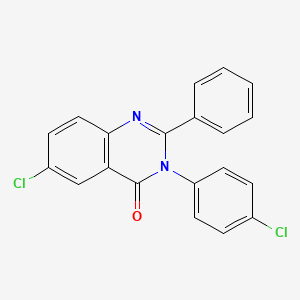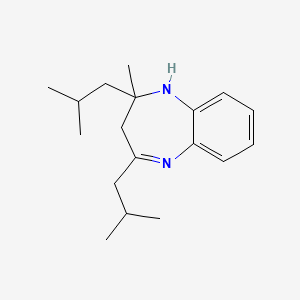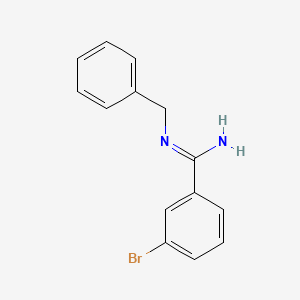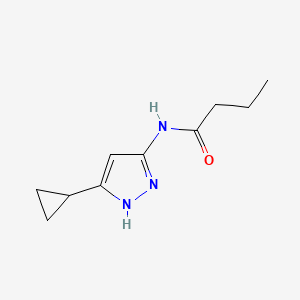![molecular formula C17H13N3O4S2 B15157823 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)
5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a nitroanilino group.
准备方法
The synthesis of 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and selectivity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines .
科学研究应用
5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
相似化合物的比较
Similar compounds to 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives. These compounds share the thiazolidinone ring but differ in their substituents, leading to variations in their properties and applications. For instance:
3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one: This compound has a chloro group instead of a nitro group, which may alter its biological activity.
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-[(2-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one: This compound has a similar structure but with different positional isomers, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C17H13N3O4S2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
5-[(2-hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N3O4S2/c21-14-4-2-1-3-11(14)9-15-16(22)19(17(25)26-15)10-18-12-5-7-13(8-6-12)20(23)24/h1-9,18,21H,10H2 |
InChI 键 |
GRFVWIJERNOQKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


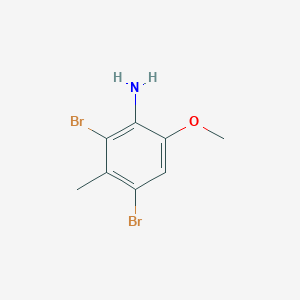
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)
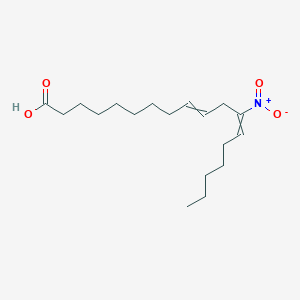

![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
